

Synonyms for (5-Fluoro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-Fluoro-2-methoxyphenyl)methanol
Cat. No.:	B151816

[Get Quote](#)

(5-Fluoro-2-methoxyphenyl)methanol: A Comprehensive Guide to Nomenclature and Identification

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical compound is the foundation upon which reproducible science is built. A single compound can be known by multiple names, a phenomenon that can lead to confusion, hinder literature searches, and even result in costly redundant research.^{[1][2][3][4]} This guide provides an in-depth exploration of the nomenclature for **(5-Fluoro-2-methoxyphenyl)methanol**, a key building block in medicinal chemistry.

The primary function of a systematic chemical nomenclature, such as that established by the International Union of Pure and Applied Chemistry (IUPAC), is to ensure that a written or spoken name corresponds to a single, unique substance.^{[1][3][5]} However, for various historical, commercial, and practical reasons, a variety of synonyms and identifiers are often in use for the same molecule.^[3] This guide will serve as a comprehensive reference for researchers, scientists, and drug development professionals, enabling accurate identification, sourcing, and discussion of **(5-Fluoro-2-methoxyphenyl)methanol**.

Section 1: Primary Identifiers and Chemical Structure

The most precise way to identify **(5-Fluoro-2-methoxyphenyl)methanol** is through its systematic IUPAC name and its unique structural representation.

Preferred IUPAC Name: **(5-Fluoro-2-methoxyphenyl)methanol**

This name precisely describes the molecule: a methanol group attached to a phenyl ring, which is substituted with a fluoro group at position 5 and a methoxy group at position 2.

Chemical Structure:

- Molecular Formula: C₈H₉FO₂[\[6\]](#)[\[7\]](#)
- Molecular Weight: 156.15 g/mol [\[6\]](#)
- SMILES String: COC1=CC=C(F)C=C1CO
- InChI: 1S/C8H9FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
- InChIKey: NJDNHGOIOZXFCB-UHFFFAOYSA-N[\[6\]](#)[\[7\]](#)

Section 2: Synonyms and Alternative Nomenclature

Beyond the preferred IUPAC name, **(5-Fluoro-2-methoxyphenyl)methanol** is known by several other names. Awareness of these synonyms is crucial for comprehensive literature and database searches.

Common Synonyms:

- 5-Fluoro-2-methoxybenzyl alcohol[\[6\]](#)[\[7\]](#)
- Benzenemethanol, 5-fluoro-2-methoxy-[\[6\]](#)[\[7\]](#)
- (5-Fluoro-2-methoxyphenyl)methan-1-ol

It is important to note that while isomers may have similar names, they are distinct compounds with different properties. For example, (2-Fluoro-5-methoxyphenyl)methanol (CAS: 161643-29-4)^[8] and (3-Fluoro-5-methoxyphenyl)methanol (CAS: 914637-27-7)^[9] are structural isomers with different substitution patterns on the phenyl ring.

Section 3: Database and Registry Identifiers

For unambiguous identification in global databases and regulatory contexts, registry numbers are the gold standard.^[2] Each number is a unique key that links to a wealth of information about the compound.

Identifier	Value	Source / Reference
CAS Registry Number	426831-32-5	[6][7]
MDL Number	MFCD00671767	[6]
EC Number	610-053-7	[10]
PubChem Substance ID	329793200	
DSSTox Substance ID	DTXSID70621504	[7]

Causality Behind Identifiers:

- CAS Registry Number: Assigned by the Chemical Abstracts Service, this number is the most common unique identifier for chemical substances. Its purpose is to provide a single, reliable identifier to overcome the confusion of multiple systematic, generic, proprietary, or trivial names.^[2]
- MDL Number: The MDL number (formerly from Molecular Design Limited) is widely used in chemical supplier catalogs and databases for compound identification and ordering.
- EC Number: The European Community number is a unique seven-digit identifier assigned to substances for regulatory purposes within the European Union.
- PubChem Substance ID: This identifier is used within the PubChem database, a public repository of chemical substances and their biological activities maintained by the U.S. National Institutes of Health.

Section 4: Practical Implications of Synonymy in Research and Development

A thorough understanding of chemical nomenclature and the various identifiers for a compound like **(5-Fluoro-2-methoxyphenyl)methanol** has direct, practical benefits in a professional setting:

- **Comprehensive Literature Search:** To conduct an exhaustive search for prior art, synthesis methods, or biological data, researchers must query scientific databases (e.g., SciFinder, Reaxys, PubMed) using multiple synonyms and the CAS number. Relying on a single name will invariably miss relevant publications.
- **Efficient Procurement:** Chemical suppliers may list the same compound under different names in their catalogs. Using the CAS number is the most reliable way to find and compare products from various vendors, ensuring you are ordering the correct material.
- **Avoiding Redundant Research:** Correctly identifying a compound and all its associated literature can prevent the unnecessary repetition of synthesis or experiments that have already been performed and published.
- **Regulatory Compliance:** In drug development and manufacturing, precise identification using official identifiers like the CAS and EC numbers is mandatory for regulatory submissions, safety data sheets (SDS), and compliance with international chemical control laws.

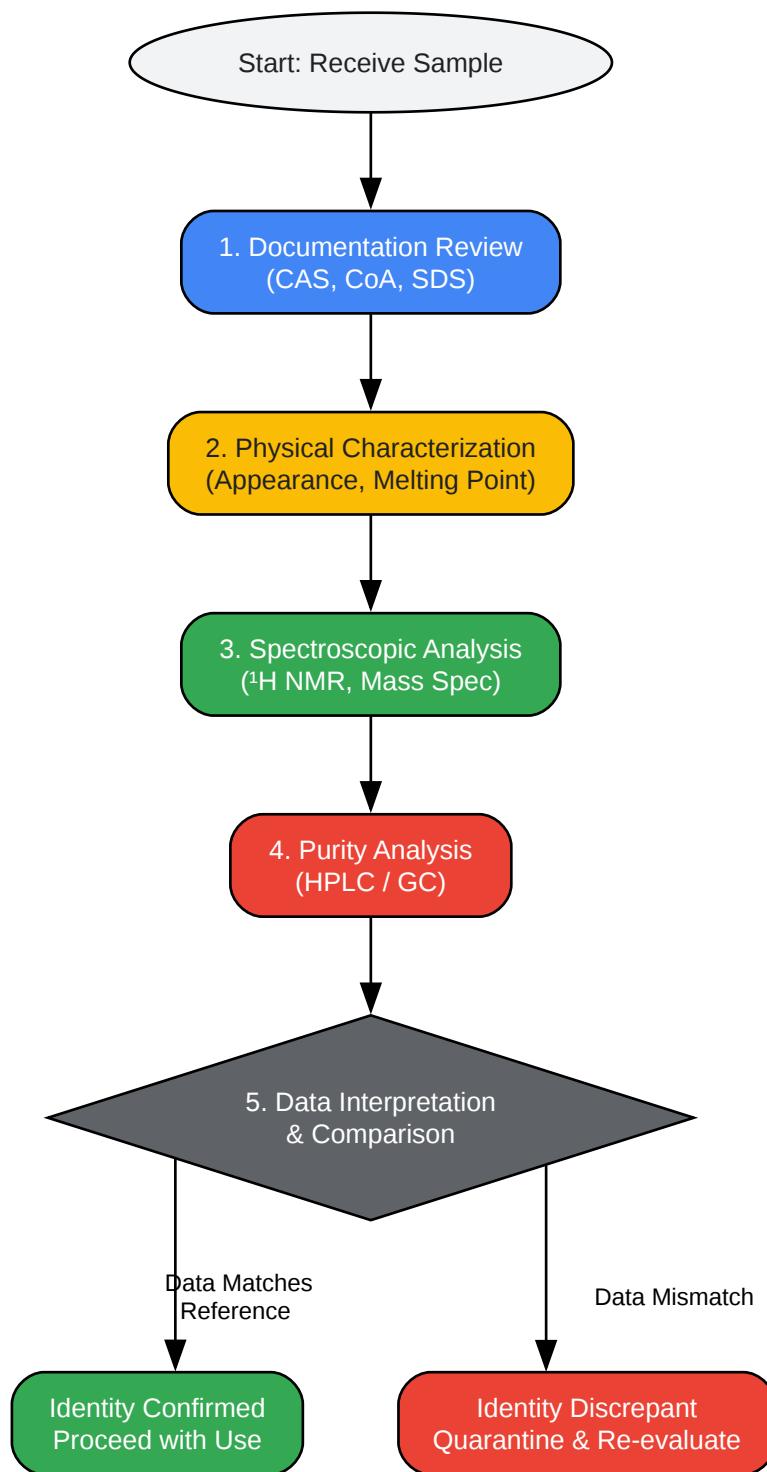
The incorporation of fluorine into molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.^[11] As a fluorinated building block, **(5-Fluoro-2-methoxyphenyl)methanol** is a valuable intermediate in the synthesis of potentially therapeutic agents.^[12] A clear understanding of its identity is the first step in its successful application.

Section 5: Experimental Protocol: Compound Identity Verification Workflow

To ensure the identity and purity of a received or synthesized batch of **(5-Fluoro-2-methoxyphenyl)methanol**, a systematic verification process is essential. This protocol provides a self-validating system to confirm the compound's structure.

Objective: To confirm the chemical identity of a sample purported to be **(5-Fluoro-2-methoxyphenyl)methanol**.

Methodology:


- Documentation Review:
 - Cross-reference the supplier's catalog number, product name, and CAS number (426831-32-5) on the container with the purchase order and the supplier's technical data sheet.
 - Review the provided Certificate of Analysis (CoA) for lot-specific data (e.g., purity by HPLC or GC, spectroscopic data).
- Physical Characterization:
 - Observe the physical appearance of the sample (e.g., color, form). It is typically a white to off-white solid.[6]
 - If necessary, perform a melting point analysis and compare it to the literature value.
- Spectroscopic Analysis:
 - ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃).
 - Acquire the ¹H NMR spectrum.
 - Compare the observed chemical shifts, integration values, and coupling patterns with a reference spectrum or predicted values. A known synthesis procedure describes the following characteristic peaks in CDCl₃: δ 2.58 (m, 1H), 3.81 (s, 3H), 4.63 (d, 2H, J=6.3 Hz), 6.78 (dd, 1H J=8.9 and 4.3 Hz), 6.94 (td, 1H, J=8.5 and 3.1 Hz), 7.04 (dd, 1H, J=8.7 and 3.1 Hz).[6]
 - Mass Spectrometry (MS):
 - Analyze the sample using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

- Determine the molecular ion peak and compare it to the calculated exact mass of $C_8H_9FO_2$ (156.0587 Da).
- Chromatographic Analysis:
 - High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
 - Develop a suitable chromatographic method to assess the purity of the sample.
 - The presence of a single major peak is indicative of high purity.

Data Interpretation and Validation: The combination of a correct CAS number, matching spectroscopic data (NMR and MS), and high purity by chromatography provides a robust and trustworthy confirmation of the compound's identity as **(5-Fluoro-2-methoxyphenyl)methanol**.

Section 6: Visualization of the Verification Workflow

The following diagram illustrates the logical flow of the compound identity verification process.

[Click to download full resolution via product page](#)

Caption: Compound Identity Verification Workflow.

Conclusion

The accurate identification of chemical compounds through a comprehensive understanding of their various names and identifiers is a fundamental requirement for scientific rigor and efficiency in research and development. This guide has provided a detailed overview of the nomenclature for **(5-Fluoro-2-methoxyphenyl)methanol**, including its primary identifiers, common synonyms, and crucial database registry numbers. By utilizing this information and following a systematic verification workflow, researchers, scientists, and drug development professionals can ensure clarity in their work, facilitate collaboration, and accelerate the pace of discovery.

References

- Chemistry LibreTexts. (2023, July 12). 3.5: Importance of Nomenclature.
- Chemistry For Everyone. (2025, January 6). Why Is Chemical Nomenclature Important? [Video]. YouTube.
- Chemistry LibreTexts. (2015, October 3). 3.5: Importance of Nomenclature.
- Quora. (2020, February 12). What is the importance of writing and naming of chemical compounds?
- Wikipedia. Chemical nomenclature.
- PubChem. (2-Fluoro-5-methoxyphenyl)methanol. National Center for Biotechnology Information.
- Chemical Label. **(5-fluoro-2-methoxyphenyl)methanol**.
- PubChem. (3-Fluoro-5-methoxyphenyl)(phenyl)methanol. National Center for Biotechnology Information.
- A1Suppliers. 3-Fluoro-5-Methoxybenzyl Alcohol.
- PubChem. 5-Fluoro-2-methoxyphenol. National Center for Biotechnology Information.
- Abosyn. (3-fluoro-5-methoxyphenyl)methanol.
- PubChem. [3-Fluoro-5-(4-methylphenoxy)phenyl]methanol. National Center for Biotechnology Information.
- GlobalChemMall. (2-fluoro-5-methoxyphenyl)methanol.
- PubChem. Methanol. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (2-METHOXYPHENYL)METHANOL | CAS 612-16-8.
- El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. *RSC Advances*.
- PubChem. (2-Chloro-5-methoxyphenyl)(phenyl)methanol. National Center for Biotechnology Information.
- Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- NIST. 2-Methoxybenzyl alcohol. NIST Chemistry WebBook.

- PubChem. 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information.
- PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information.
- Medicines for All Institute (M4ALL). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University.
- Wiley Online Library. (2021, August 20). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst.
- ECHA. Methanol. European Chemicals Agency.
- Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Chemical nomenclature - Wikipedia [en.wikipedia.org]
- 6. 5-Fluoro-2-Methoxybenzyl alcohol | 426831-32-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. (2-Fluoro-5-methoxyphenyl)methanol | C8H9FO2 | CID 23074410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Abosyn [abosyn.com]
- 10. chemical-label.com [chemical-label.com]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]
- To cite this document: BenchChem. [Synonyms for (5-Fluoro-2-methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b151816#synonyms-for-5-fluoro-2-methoxyphenylmethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com